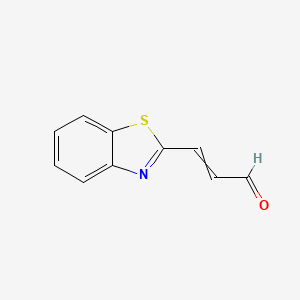
2-Pentanone, 3-(methoxymethylene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pentanone, 3-(methoxymethylene)- is an organic compound with the molecular formula C7H12O2 It is a derivative of pentanone, where a methoxymethylene group is attached to the third carbon of the pentanone chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Acetone Condensation Method: This method involves the condensation of acetone under acidic conditions to form 2-pentanone. The reaction is catalyzed by acids such as sulfuric acid or hydrochloric acid. The water produced during the reaction is continuously removed to drive the reaction forward.
Butyraldehyde Method: In this method, butyraldehyde undergoes a hydroxyaldol condensation reaction under alkaline conditions to form 2-pentanone.
Industrial Production Methods
Industrial production methods for 2-pentanone, 3-(methoxymethylene)- typically involve optimizing the reaction conditions and selecting appropriate catalysts to improve yield and product purity. Solid acid catalysts such as molecular sieves and heteropolyacids, as well as ionic liquid catalysts, have been shown to enhance the efficiency of the acetone condensation method .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 2-Pentanone, 3-(methoxymethylene)- can undergo oxidation reactions to form various oxidized products.
Reduction: This compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can undergo substitution reactions where the methoxymethylene group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-Pentanone, 3-(methoxymethylene)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-pentanone, 3-(methoxymethylene)- involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound acts as a substrate for oxidizing agents, leading to the formation of oxidized products. In reduction reactions, it serves as a substrate for reducing agents, resulting in the formation of reduced derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pentanone: A simpler ketone without the methoxymethylene group.
3-Methyl-2-pentanone: A methyl-substituted derivative of pentanone.
2-Butanone: A shorter chain ketone with similar reactivity.
Uniqueness
2-Pentanone, 3-(methoxymethylene)- is unique due to the presence of the methoxymethylene group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it valuable for specific applications where these unique properties are advantageous .
Eigenschaften
Molekularformel |
C7H12O2 |
|---|---|
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
3-(methoxymethylidene)pentan-2-one |
InChI |
InChI=1S/C7H12O2/c1-4-7(5-9-3)6(2)8/h5H,4H2,1-3H3 |
InChI-Schlüssel |
KPUXTGCMBAXFLC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=COC)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2RS)-3-[4-((2-Isopropoxyethoxy)methyl)phenoxy]-1,2-propanediol](/img/structure/B13836356.png)
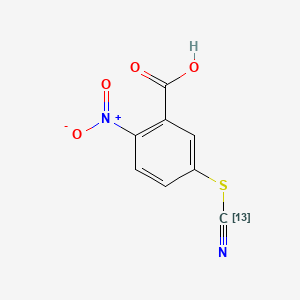
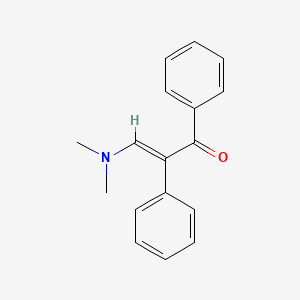
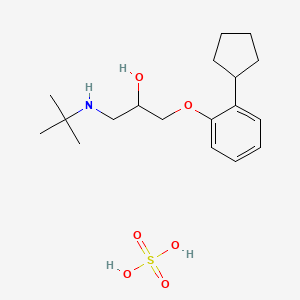
![1-(2-Amino-ethyl)-1H-[1,2,3]triazole-4-carboxylic acid cyclopropylamide](/img/structure/B13836381.png)




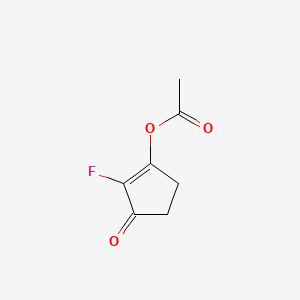
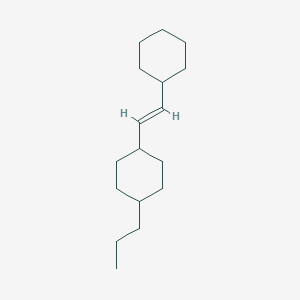
![1-(2-Acetyl-1,2-diazaspiro[2.2]pentan-1-yl)ethanone](/img/structure/B13836430.png)
